1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile
Description
This compound is structurally characterized by a cyclohexane ring substituted with a nitrile (-C≡N) and a TMS-O group at the 1-position. The TMS-O group enhances steric bulk and serves as a protective moiety in organic synthesis, improving solubility in nonpolar solvents and stabilizing intermediates during reactions. Its ¹H-NMR data (CDCl₃) shows a singlet at δ 0.230 ppm (9H, TMS methyl groups) and a multiplet at δ 1.519–2.027 ppm (10H, cyclohexyl protons) .
Properties
IUPAC Name |
1-trimethylsilyloxycyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOSi/c1-13(2,3)12-10(9-11)7-5-4-6-8-10/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLMHBFYUSVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452129 | |
| Record name | 1-trimethylsilyloxycyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24731-36-0 | |
| Record name | 1-trimethylsilyloxycyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile can be synthesized through the reaction of trimethylsilyl cyanide with cyclohexanone in the presence of a catalytic amount of elemental iodine. This reaction proceeds under mild conditions and yields the desired product in high purity . Industrial production methods typically involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile serves as a crucial intermediate in organic synthesis. The presence of both the silyl and nitrile groups allows it to engage in diverse chemical reactions, particularly with nucleophiles and electrophiles. This versatility is essential for designing new synthetic pathways and understanding its reactivity in different chemical environments.
Reactivity Studies
Research has shown that this compound can participate in various reaction mechanisms, including nucleophilic substitutions and additions. Its ability to stabilize reactive intermediates makes it a valuable reagent in synthesizing more complex organic molecules.
Medicinal Chemistry
Potential Therapeutic Applications
The structural features of this compound suggest potential applications in medicinal chemistry. Its derivatives have been investigated for their biological activities, particularly as muscarinic receptor agonists, which are relevant in treating conditions like Alzheimer's disease and other cognitive disorders .
Case Studies on Biological Activity
Several studies have explored the biological activity of compounds related to this compound. For instance, analogues have been designed to target chemokine receptors involved in inflammatory responses and cancer metastasis, showcasing the compound's potential as a lead structure for drug development .
Future Research Directions
Further studies are needed to explore the full spectrum of interactions involving this compound. Research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological systems.
- Derivatives Development : Synthesizing and testing new derivatives for enhanced biological activity or specificity.
- Applications in Material Science : Investigating potential uses in materials science due to its unique organosilicon properties.
Mechanism of Action
The mechanism of action of 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile involves its reactivity with various molecular targets. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in nucleophilic substitution reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analogues with Trimethylsilyloxy Substituents
provides ¹H-NMR data for five TMS-O-containing nitriles. Key comparisons include:
Key Observations :
- The cyclohexane ring in the target compound results in a complex multiplet (δ 1.5–2.0 ppm), absent in analogues with smaller substituents like phenyl or furan.
- Aromatic protons (e.g., δ 7.4 ppm in phenyl derivatives) or heterocyclic protons (e.g., δ 6.4–7.4 ppm in furan derivatives) distinguish these compounds from the purely aliphatic target molecule .
Cyclohexanecarbonitrile Derivatives with Other Substituents
1-Cyclohexene-1-carbonitrile (CAS 1855-63-6)
- Structure : Cyclohexene ring with nitrile.
- Molecular Formula : C₇H₉N (MW: 107.16 g/mol).
- Properties : Lower molecular weight and simpler structure compared to the target compound. Lacks the TMS-O group, making it less sterically hindered .
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8)
- Structure : Cyclohexane ring with nitrile, 4-fluorophenyl, and ketone groups.
- Key Feature : The electron-withdrawing fluorine and ketone enhance polarity, likely increasing reactivity in nucleophilic additions compared to the TMS-O-protected target .
1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile (CAS 214262-93-8)
- Structure : Halogenated aromatic substituent.
- Physical Properties: Melting point 58–65°C, density 1.1738 g/cm³. Halogens introduce higher density and crystallinity compared to non-halogenated analogues .
Amino-Substituted Cyclohexanecarbonitriles
1-(Ethylamino)cyclohexanecarbonitrile (CAS 25987-06-8)
- Structure: Cyclohexane with nitrile and ethylamino group.
- Hazards: Harmful by inhalation, skin contact, or ingestion. The amino group increases toxicity compared to the TMS-O group .
1-(Cyclohexylamino)cyclohexanecarbonitrile (CAS 6623-11-6)
- Structure: Bulky cyclohexylamino substituent.
- Properties : Higher molecular weight (206.33 g/mol) and boiling point (343.7°C) due to increased steric bulk .
Biological Activity
1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile (CAS No. 24731-36-0) is an organosilicon compound characterized by its unique molecular structure, which includes a cyclohexane ring, a trimethylsilyl ether functional group, and a carbonitrile group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₀H₁₉NOSi
- Molecular Weight : 201.34 g/mol
- Structural Features : The presence of the trimethylsilyl group enhances stability and solubility in organic solvents, making it suitable for various synthetic applications.
Biological Activity
This compound exhibits several notable biological activities:
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trimethylsilyl and carbonitrile groups allow it to participate in nucleophilic and electrophilic reactions, which can modulate biological processes.
Case Studies
- Muscarinic Receptor Agonism : Research has indicated that structurally similar compounds exhibit agonistic activity at muscarinic M1 and M4 receptors, suggesting that this compound may also interact with these receptors, potentially influencing neurological functions .
- Cytotoxicity Studies : Preliminary studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, demonstrating effectiveness against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile | C₁₄H₂₇NOSi | Additional methyl groups enhance steric hindrance |
| 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-cyclopropylbutan-1-one | C₁₄H₂₄O₂Si | Incorporates a cyclopropyl moiety altering reactivity patterns |
| 1-(4-Trimethylsilanyloxy-piperidin-1-yl)-cyclohexanecarbonitrile | C₁₃H₁₈N₂OSi | Features a piperidine ring influencing biological activity differently |
Research Findings
Recent studies focusing on the synthesis and application of this compound have highlighted its versatility in organic synthesis. Its reactivity with nucleophiles and electrophiles is crucial for designing new synthetic pathways and understanding its behavior in biological systems .
Q & A
Q. What are the common synthetic routes for 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile?
The synthesis of this compound typically involves functionalization of a cyclohexane backbone with trimethylsilyl (TMS) and nitrile groups. A documented approach includes:
- Ozonolysis of cyclic alkenes : For example, ozonolysis of 1-cyclohexene derivatives followed by reaction with trimethylsilyl cyanide under controlled conditions .
- Protection-deprotection strategies : The TMS group is introduced via silylation of a hydroxyl intermediate (e.g., using TMS-Cl in the presence of a base like triethylamine), followed by cyanide substitution .
Key parameters include temperature control (−78°C for ozonolysis) and anhydrous conditions to prevent TMS group hydrolysis.
Q. How is this compound characterized using spectroscopic methods?
- 1H-NMR : The TMS group appears as a singlet at δ 0.230 (s, 9H, 3×CH3) , while cyclohexyl protons show complex splitting between δ 1.519–2.027 (m, 10H) due to ring conformation .
- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group, while TMS-O stretching appears at ~1250 cm⁻¹ .
- Mass Spectrometry : The molecular ion [M+H]+ is observed at m/z 209.2 (calculated for C₁₀H₁₇NOSi).
Q. What are the typical reactions involving the TMS-protected hydroxyl group?
The TMS group acts as a protective moiety, enabling selective reactivity:
- Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, regenerating the hydroxyl intermediate .
- Nucleophilic substitution : The nitrile group participates in reactions with Grignard reagents (e.g., RMgX) to form ketones or amines after hydrolysis .
Advanced Research Questions
Q. How does the TMS group influence the electronic environment of the cyclohexane ring?
- Steric effects : The bulky TMS group restricts ring puckering, as evidenced by NMR coupling constants (e.g., J values for cyclohexyl protons) .
- Electronic effects : The electron-donating TMS-O group stabilizes adjacent carbocation intermediates during acid-catalyzed reactions, verified via deuterium labeling studies . Computational DFT studies (e.g., B3LYP/6-31G*) reveal charge redistribution at the nitrile carbon, enhancing electrophilicity .
Q. What computational methods are used to model the compound’s reactivity?
- Molecular Dynamics (MD) simulations : Analyze conformational flexibility of the cyclohexane ring under varying solvent polarities .
- Density Functional Theory (DFT) : Predicts reaction pathways for nitrile-TMS interactions, such as activation barriers for deprotection .
- QSPR models : Correlate substituent effects (e.g., TMS vs. other silyl groups) with reaction yields using Hammett parameters .
Q. How can contradictions in spectroscopic data from different studies be resolved?
- Cross-validation : Compare NMR chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) resolves ambiguities in stereochemistry, as seen in related cyclohexanecarbonitrile derivatives .
- High-resolution MS : Confirm molecular formula discrepancies caused by isotopic impurities or degradation .
Q. What are the stability profiles of this compound under varying pH and temperature?
- Acidic conditions : The TMS group hydrolyzes rapidly below pH 3, forming silanol byproducts.
- Basic conditions : Stable up to pH 10; above this, nitrile hydrolysis to amides occurs .
- Thermal stability : Decomposition begins at 150°C (TGA data), with a half-life of ~48 hours at 25°C in inert atmospheres .
Q. How does this compound’s reactivity compare to non-silylated analogs (e.g., 1-hydroxycyclohexanecarbonitrile)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
